Methyl 5-(((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)methyl)furan-2-carboxylate
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Overview
Description
Methyl 5-(((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)methyl)furan-2-carboxylate is a heterocyclic compound that contains both furan and pyrimidine rings. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Mechanism of Action
Target of Action
It is known that pyrimidine and its derivatives have been used for antiviral, anticancer, antioxidant, and antimicrobial activity . This suggests that the compound could potentially interact with a variety of cellular targets, depending on the specific context.
Mode of Action
It is suggested that the compound may exert its effects through the inhibition of endoplasmic reticulum (er) stress, apoptosis, and the nf-kb inflammatory pathway . This suggests that the compound could potentially interact with its targets
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)methyl)furan-2-carboxylate typically involves multi-step reactions. One common method includes the condensation of 6-methyl-2-oxo-1,2-dihydropyrimidin-4-thiol with a furan derivative under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)methyl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Methyl 5-(((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)methyl)furan-2-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of dihydropyrimidine and furan, such as:
- 6-Methyl-2-thiouracil
- 2-Ureido-4-methyl-pyrimidinone
- 2-(3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ureido)methylfuran .
Uniqueness
What sets Methyl 5-(((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)methyl)furan-2-carboxylate apart is its unique combination of furan and pyrimidine rings, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
methyl 5-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanylmethyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S/c1-7-5-10(14-12(16)13-7)19-6-8-3-4-9(18-8)11(15)17-2/h3-5H,6H2,1-2H3,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVSANZUBHCCOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1)SCC2=CC=C(O2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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